molecular formula C25H33N3O3S2 B1677603 Myxothiazol CAS No. 76706-55-3

Myxothiazol

Cat. No.: B1677603
CAS No.: 76706-55-3
M. Wt: 487.7 g/mol
InChI Key: XKTFQMCPGMTBMD-ZDBABOMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .

Comparison with Similar Compounds

  • Strobilurin A
  • Strobilurin B
  • Oudemansin
  • Antimycin

Properties

CAS No.

76706-55-3

Molecular Formula

C25H33N3O3S2

Molecular Weight

487.7 g/mol

IUPAC Name

(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

InChI

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1

InChI Key

XKTFQMCPGMTBMD-ZDBABOMLSA-N

SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Isomeric SMILES

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC

Canonical SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Appearance

Solid powder

76706-55-3

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl-
myxothiazol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxothiazol
Reactant of Route 2
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Reactant of Route 3
Myxothiazol
Reactant of Route 4
Myxothiazol
Reactant of Route 5
Myxothiazol
Reactant of Route 6
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